molecular formula C21H23NO4S B2950971 3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-35-8

3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2950971
CAS No.: 899214-35-8
M. Wt: 385.48
InChI Key: VMFLKWFABLSNDE-UHFFFAOYSA-N
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Description

3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of an ethoxybenzenesulfonyl group, a methyl group, and a propyl group attached to a dihydroquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Ethoxybenzenesulfonyl Intermediate: The ethoxybenzenesulfonyl chloride is prepared by reacting 4-ethoxybenzenesulfonyl chloride with an appropriate base such as sodium hydroxide.

    Quinoline Core Formation: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Final Coupling: The ethoxybenzenesulfonyl intermediate is then coupled with the quinoline core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    6-methylquinoline: A simpler quinoline derivative with similar core structure.

    1-propyl-1,4-dihydroquinolin-4-one: A related compound with a different substitution pattern.

Uniqueness

3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethoxybenzenesulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-methyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-4-12-22-14-20(21(23)18-13-15(3)6-11-19(18)22)27(24,25)17-9-7-16(8-10-17)26-5-2/h6-11,13-14H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFLKWFABLSNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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